molecular formula C11H12N2O5 B11936420 5-ethynyl-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

5-ethynyl-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B11936420
M. Wt: 252.22 g/mol
InChI Key: CDEURGJCGCHYFH-IWSPIJDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethynyl-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions

5-ethynyl-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives .

Scientific Research Applications

5-ethynyl-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-ethynyl-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into DNA during the S-phase of the cell cycle. Once incorporated, it can be detected using click chemistry with fluorescent azides, allowing visualization of proliferating cells. The molecular targets include DNA polymerases that incorporate the compound into the growing DNA strand .

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2’-deoxyuridine: Another thymidine analog used for similar applications.

    5-fluoro-2’-deoxyuridine: Used in cancer research for its ability to inhibit thymidylate synthase.

    2’-deoxy-5-iodouridine: Employed in virology research.

Uniqueness

5-ethynyl-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is unique due to its ability to be detected without the need for harsh treatments, unlike 5-bromo-2’-deoxyuridine, which requires acid or heat treatment for detection .

Properties

Molecular Formula

C11H12N2O5

Molecular Weight

252.22 g/mol

IUPAC Name

5-ethynyl-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C11H12N2O5/c1-2-6-4-13(11(17)12-10(6)16)9-3-7(15)8(5-14)18-9/h1,4,7-9,14-15H,3,5H2,(H,12,16,17)/t7-,8-,9-/m1/s1

InChI Key

CDEURGJCGCHYFH-IWSPIJDZSA-N

Isomeric SMILES

C#CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)CO)O

Canonical SMILES

C#CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O

Origin of Product

United States

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